molecular formula C21H20O7 B2835963 Methyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate CAS No. 864760-56-5

Methyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate

Cat. No. B2835963
CAS RN: 864760-56-5
M. Wt: 384.384
InChI Key: ONTMSUKHCZBLLZ-UHFFFAOYSA-N
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Description

Methyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate is a synthetic compound that is commonly referred to as methoxyacetylfentanyl. It belongs to the class of fentanyl analogs, which are potent synthetic opioids that are commonly used for pain management. Methoxyacetylfentanyl has gained popularity in recent years due to its high potency and availability on the black market.

Scientific Research Applications

Thia-Michael Addition and Synthesis

The title compound is synthesized through a Thia-Michael addition reaction. Initially, 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazine-1-carbothioamide reacts with maleic anhydride, resulting in the formation of Methyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate . The precursor compound is obtained by reacting 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as the catalyst .

Antibacterial and Antifungal Activity

Researchers have evaluated the compound’s in vitro antibacterial and antifungal activity . The zone of inhibition and minimal inhibitory concentration (MIC) were determined to assess its antimicrobial efficacy. These studies provide insights into its potential use as an antimicrobial agent .

Antioxidant Properties

The compound was also assessed for its antioxidant properties using the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay. Understanding its antioxidant activity is crucial for potential therapeutic applications .

Molecular Docking Studies

To explore its interactions with bacterial enzymes, the title compound was docked into the active site of the MurB protein from Staphylococcus aureus (PDB ID: 1HSK). Such molecular docking studies provide insights into its potential as a drug candidate .

Pharmacological Applications

Compounds containing the 4-thiazolidinone moiety have shown diverse pharmacological activities. These include antimicrobial, antimalarial, anti-HIV, antioxidant, anticancer, antiarrhythmic, and anti-inflammatory effects. Further investigations may reveal additional therapeutic applications for this compound .

Retro-Michael Reaction

Another related compound, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one , was synthesized using a unique methodology. However, its moderate yield was attributed to the retro-Michael reaction .

properties

IUPAC Name

methyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-12-15-7-5-14(27-11-19(22)26-4)10-18(15)28-21(23)20(12)16-9-13(24-2)6-8-17(16)25-3/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTMSUKHCZBLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate

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